molecular formula C7H7BrN2O4S B1532588 (2-Bromo-4-nitrophenyl)methanesulfonamide CAS No. 1179307-46-0

(2-Bromo-4-nitrophenyl)methanesulfonamide

Cat. No. B1532588
M. Wt: 295.11 g/mol
InChI Key: NJEXZIQIPXGKTD-UHFFFAOYSA-N
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Description

“(2-Bromo-4-nitrophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7BrN2O4S . It has a molecular weight of 295.11 .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-4-nitrophenyl)methanesulfonamide” consists of a bromine atom (Br), a nitro group (NO2), and a methanesulfonamide group (CH3SO2NH2) attached to a phenyl ring .

Scientific Research Applications

Structural and Spectroscopic Studies

Research has delved into the structural and spectroscopic studies of compounds similar to (2-Bromo-4-nitrophenyl)methanesulfonamide. For example, the structural and spectroscopic analysis of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene highlights the formation of ion pairs in the crystal, with N–H protons of protonated molecules hydrogen-bonded with sulfonyl oxygens, providing insights into the molecular structure and interactions in both solid and solution states I. Binkowska, A. Jarczewski, A. Katrusiak, G. Wojciechowski, B. Brzeziński, 2001.

Inclusion Compounds and Structural Transformations

The formation of inclusion compounds and their structural transformations have been studied, highlighting the adaptability and potential applications of these materials in various solvent environments. The study of tetrakis(4-nitrophenyl)methane solvates, for instance, categorizes them based on their network structures and interactions, showing significant adaptability and potential for forming robust yet flexible host networks R. Thaimattam, F. Xue, J. Sarma, T. Mak, G. Desiraju, 2001.

Molecular Structure and Reactivity

Investigations into the molecular structure and reactivity of related compounds, such as 4-nitrophenyl[bis(benzylthio)]methane, have been conducted to understand their acidic properties and potential applications in chemical synthesis. These studies compare structural conformations and discuss the implications for proton donor properties, offering insights into their use in synthetic chemistry I. Binkowska, M. Ratajczak-Sitarz, A. Katrusiak, A. Jarczewski, 2009.

Ab Initio Predictions and Chemical Interactions

Ab initio predictions of structure and energetics for complexes of 4-nitrophenyl[bis(methylsulfonyl)]methane with bases in various solvents have been made, revealing potential pathways for chemical reactions and new structures in acetonitrile solvent. Such studies are crucial for designing reactions and understanding the behavior of these compounds under different conditions I. Binkowska, J. Koput, A. Jarczewski, 2008.

Future Directions

Phenol derivatives, such as “(2-Bromo-4-nitrophenyl)methanesulfonamide”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research could focus on developing innovative synthetic methods and exploring potential biological activities of these compounds .

properties

IUPAC Name

(2-bromo-4-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O4S/c8-7-3-6(10(11)12)2-1-5(7)4-15(9,13)14/h1-3H,4H2,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEXZIQIPXGKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-4-nitrophenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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